molecular formula C14H22N2 B8516309 4-(4-Ethylpiperidinomethyl)-aniline

4-(4-Ethylpiperidinomethyl)-aniline

Cat. No.: B8516309
M. Wt: 218.34 g/mol
InChI Key: MYUXYVDWWHXMMH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(4-Ethylpiperidinomethyl)-aniline is an organic compound featuring a piperidine ring substituted with an ethyl group at the 4-position, linked via a methylene bridge to an aniline moiety. These compounds are often explored in pharmaceutical and materials research due to their tunable electronic and steric profiles .

Properties

Molecular Formula

C14H22N2

Molecular Weight

218.34 g/mol

IUPAC Name

4-[(4-ethylpiperidin-1-yl)methyl]aniline

InChI

InChI=1S/C14H22N2/c1-2-12-7-9-16(10-8-12)11-13-3-5-14(15)6-4-13/h3-6,12H,2,7-11,15H2,1H3

InChI Key

MYUXYVDWWHXMMH-UHFFFAOYSA-N

Canonical SMILES

CCC1CCN(CC1)CC2=CC=C(C=C2)N

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Structural and Molecular Comparison

Compound Name Molecular Formula Molecular Weight Key Substituent(s) Evidence ID
4-(4-Ethylpiperidinomethyl)-aniline* C14H21N2 217.33 Ethylpiperidine, methyl N/A
4-(4-Ethylpiperazin-1-yl)aniline C12H18N4 218.30 Ethylpiperazine
4-(Piperidin-1-ylsulfonyl)aniline C11H16N2O2S 264.33 Piperidine sulfonyl
4-(1-Methylpiperidin-4-yl)aniline C12H18N2 190.29 Methylpiperidine
4-[2-(1-Piperidinyl)ethyl]aniline C14H18N2 214.31 Piperidinyl ethyl
N-Phenyl-1-(2-phenylethyl)-4-piperidinamine C19H24N2 280.41 Phenethylpiperidine aniline

*Note: Data for this compound is inferred from analogous compounds.

Physicochemical Properties

Key physicochemical parameters of related compounds include:

  • Melting Points: 4-(4-Methylpiperazino)aniline (C11H17N3) melts at 89–91°C, reflecting its crystalline stability .
  • Molecular Weight : Ranges from 190.29 (4-(1-Methylpiperidin-4-yl)aniline) to 280.41 (N-Phenyl-1-(2-phenylethyl)-4-piperidinamine), impacting solubility and bioavailability .
  • Polarity : Sulfonyl-containing derivatives (e.g., ) exhibit higher polarity due to the electronegative sulfonyl group.

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